molecular formula C10H18N2O3S B2877419 n-Methyl-n-[1-(prop-2-enoyl)piperidin-4-yl]methanesulfonamide CAS No. 2224505-59-1

n-Methyl-n-[1-(prop-2-enoyl)piperidin-4-yl]methanesulfonamide

Cat. No.: B2877419
CAS No.: 2224505-59-1
M. Wt: 246.33
InChI Key: HYIVRQVXHKJEBS-UHFFFAOYSA-N
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Description

n-Methyl-n-[1-(prop-2-enoyl)piperidin-4-yl]methanesulfonamide is a chemical compound with a complex structure that includes a piperidine ring, a methanesulfonamide group, and an N-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-n-[1-(prop-2-enoyl)piperidin-4-yl]methanesulfonamide typically involves the reaction of a piperidine derivative with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then methylated to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

n-Methyl-n-[1-(prop-2-enoyl)piperidin-4-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinamides or thiols.

Scientific Research Applications

n-Methyl-n-[1-(prop-2-enoyl)piperidin-4-yl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of n-Methyl-n-[1-(prop-2-enoyl)piperidin-4-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-(piperidin-4-yl)methanesulfonamide: This compound shares a similar structure but lacks the prop-2-enoyl group.

    N-Methyl-N-(1-prop-2-enoylpiperidin-3-yl)methanesulfonamide: This is a positional isomer with the prop-2-enoyl group attached to a different carbon on the piperidine ring.

Uniqueness

n-Methyl-n-[1-(prop-2-enoyl)piperidin-4-yl]methanesulfonamide is unique due to the presence of the prop-2-enoyl group, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

N-methyl-N-(1-prop-2-enoylpiperidin-4-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3S/c1-4-10(13)12-7-5-9(6-8-12)11(2)16(3,14)15/h4,9H,1,5-8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIVRQVXHKJEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C(=O)C=C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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